Chemical properties of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride
Chemical properties of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride
The following technical guide details the chemical properties, synthesis, and applications of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride , a specialized fluorinated building block used in medicinal chemistry.
[1][2][3][4][5][6]
Executive Summary
2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3) is a high-value organofluorine intermediate.[1] It is primarily utilized in drug discovery to introduce the 2,2-difluoro-1,3-benzodioxole (DFBD) motif into bioactive molecules via sulfonamide or sulfonate ester linkages.
The DFBD moiety functions as a lipophilic, metabolically stable bioisostere of the standard methylenedioxy group (1,3-benzodioxole). While the non-fluorinated methylenedioxy ring is susceptible to metabolic opening by cytochrome P450 enzymes (forming catechols and quinones), the gem-difluoro substitution blocks this degradation pathway, significantly enhancing the pharmacokinetic half-life of the resulting drug candidates.
Chemical Identity & Physicochemical Data
| Property | Data |
| CAS Number | 313681-67-3 |
| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride |
| Molecular Formula | C₇H₃ClF₂O₄S |
| Molecular Weight | 256.61 g/mol |
| Appearance | White to light yellow crystalline solid or semi-solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
| LogP (Predicted) | ~2.5 – 3.0 (High lipophilicity due to -CF₂-) |
| Boiling Point | ~280°C (Predicted at 760 mmHg) |
Structural Analysis
The molecule consists of three distinct functional zones:
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The Benzene Core: Provides the aromatic scaffold.
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The Difluorodioxole Ring: A chemically inert, electron-withdrawing fused ring that increases lipophilicity and metabolic stability.
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The Sulfonyl Chloride Group (-SO₂Cl): A highly reactive electrophile prone to nucleophilic attack, serving as the "handle" for chemical conjugation.
Synthesis & Manufacturing Routes
The synthesis of 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride is non-trivial due to the deactivating nature of the difluorodioxole ring. Unlike standard benzodioxole, which undergoes direct electrophilic chlorosulfonation easily, the electron-withdrawing fluorine atoms deactivate the ring, often requiring an indirect metallation route.
Primary Synthetic Pathway (The Metallation Route)
This method ensures regioselectivity at the 5-position and avoids harsh acidic conditions that might degrade sensitive functionalities.
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Precursor: 5-Bromo-2,2-difluoro-1,3-benzodioxole.[2]
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Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C generates the aryllithium species.
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Sulfination: Quenching with Sulfur Dioxide (SO₂) yields the lithium sulfinate intermediate.
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Chlorination: Oxidative chlorination using Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) converts the sulfinate to the sulfonyl chloride.
Diagram: Synthesis Workflow
Caption: Step-wise synthesis via lithiation-sulfination ensures high regioselectivity.
Chemical Reactivity Profile
The sulfonyl chloride moiety is the site of reactivity. However, the presence of the fluorine atoms on the dioxole ring exerts a strong inductive electron-withdrawing effect (-I) .
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Increased Electrophilicity: The sulfur atom is more electron-deficient compared to non-fluorinated analogues, making it highly reactive toward nucleophiles.
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Hydrolytic Instability: The compound reacts rapidly with moisture to form the corresponding sulfonic acid and HCl. Strict anhydrous conditions are required during storage and handling.
Key Transformations
The following diagram illustrates the primary reaction pathways used in medicinal chemistry.
Caption: Primary reactivity pathways.[3] Sulfonamide formation is the dominant application in drug discovery.
Applications in Drug Discovery[9]
Metabolic Stability (The Fluorine Effect)
The 2,2-difluoro-1,3-benzodioxole ring is a critical bioisostere.
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Blockade of P450 Oxidation: The C-H bonds of the methylene bridge in standard benzodioxoles are major sites of metabolic attack. Replacing these with C-F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H) effectively blocks this degradation.
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Lipophilicity Modulation: The difluoro substitution increases the logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-targeted drugs.
Case Study: PP2A Modulators
Recent research utilizes this sulfonyl chloride to synthesize sulfonamide-based modulators of Protein Phosphatase 2A (PP2A) . The difluorobenzodioxole group acts as a hydrophobic anchor that fits into specific pockets of the enzyme, while the sulfonamide linker provides essential hydrogen-bonding interactions.
Protocol: Sulfonamide Coupling (Standard Procedure)
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Dissolution: Dissolve 1.0 equiv of the amine substrate in anhydrous Dichloromethane (DCM).
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Base Addition: Add 1.2–1.5 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
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Addition of Sulfonyl Chloride: Cool to 0°C. Add 1.0–1.1 equiv of 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride dropwise.
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Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.
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Workup: Quench with water, extract with DCM, and wash with brine.
Handling & Safety Protocols
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).
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Moisture Sensitivity: This compound reacts violently with water to release HCl gas. It must be stored under an inert atmosphere (Nitrogen or Argon) in a desiccator or fridge (2-8°C).
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PPE Requirements:
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Respiratory: Use a fume hood. If handling powders, use an N95 or P100 respirator.
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Skin: Nitrile gloves (double gloving recommended) and a lab coat.
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Eyes: Chemical splash goggles.
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Neutralization: Spills should be neutralized with sodium bicarbonate or lime before disposal.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774064, 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (Structural analogue data). Retrieved from [Link]
- European Patent Office. (2023). EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same. (Example of application in sulfonamide synthesis).
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Bygd, M. D., et al. (2021).[4] Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (Metabolic stability context). Retrieved from [Link]
